molecular formula C14H22Cl2N4 B12050879 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

Katalognummer: B12050879
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: RHUKXVGXBCUFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a compound that features a piperidine ring and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride typically involves the coupling of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with 2-aminobenzimidazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Piperidin-1-yl)ethyl)hydrazine hydrochloride
  • 1-(2-(Piperidin-1-yl)ethyl)-[1,4]diazepanedihydrochloride

Uniqueness

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is unique due to its specific combination of a piperidine ring and a benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C14H22Cl2N4

Molekulargewicht

317.3 g/mol

IUPAC-Name

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H

InChI-Schlüssel

RHUKXVGXBCUFIV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.